molecular formula C5H7N3O2 B14021384 n-(5-Methyl-1,3,4-oxadiazol-2-yl)acetamide CAS No. 5378-58-5

n-(5-Methyl-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B14021384
CAS No.: 5378-58-5
M. Wt: 141.13 g/mol
InChI Key: FMYGZTYBSSBVDI-UHFFFAOYSA-N
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Description

N-(5-Methyl-1,3,4-oxadiazol-2-yl)acetamide is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms, one oxygen atom, and two carbon atoms. This compound is of significant interest due to its diverse applications in medicinal chemistry, material science, and other fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methyl-1,3,4-oxadiazol-2-yl)acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methyl-1,3,4-oxadiazole-2-amine with acetic anhydride under controlled conditions . The reaction is usually carried out in a solvent such as acetonitrile or ethanol, and the product is purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

N-(5-Methyl-1,3,4-oxadiazol-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxadiazoles, amines, and other heterocyclic compounds .

Scientific Research Applications

N-(5-Methyl-1,3,4-oxadiazol-2-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-Methyl-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: Another regioisomer with different electronic properties.

    1,3,4-Thiadiazole: Contains sulfur instead of oxygen, leading to different reactivity.

    1,2,5-Oxadiazole (Furazan): Known for its high-energy properties.

Uniqueness

N-(5-Methyl-1,3,4-oxadiazol-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where other oxadiazoles may not be as effective .

Properties

CAS No.

5378-58-5

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide

InChI

InChI=1S/C5H7N3O2/c1-3(9)6-5-8-7-4(2)10-5/h1-2H3,(H,6,8,9)

InChI Key

FMYGZTYBSSBVDI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)NC(=O)C

Origin of Product

United States

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